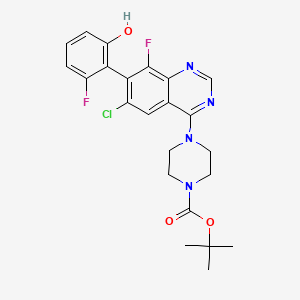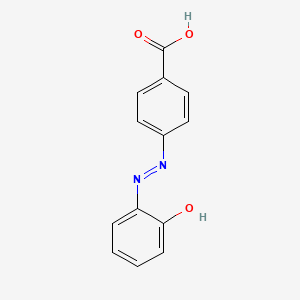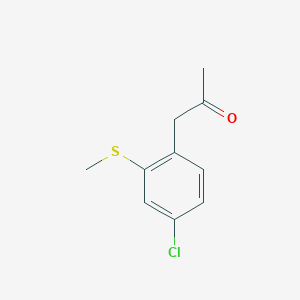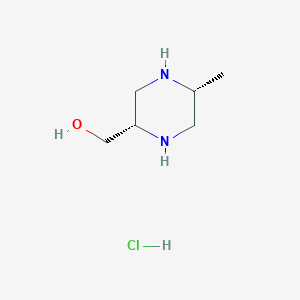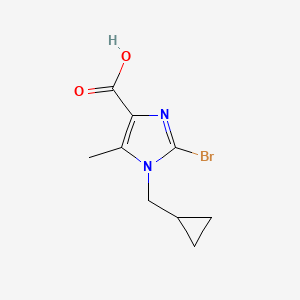
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the bromination of a precursor compound. One common method involves the reaction of an α-bromoketone with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups, while oxidation and reduction reactions can modify the ring structure and introduce new functionalities.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s imidazole ring structure is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: It may be explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(cyclopropylmethyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
1-(Cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but lacks the bromine atom.
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
2-bromo-1-(cyclopropylmethyl)-5-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-7(8(13)14)11-9(10)12(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
SJZCCNJGTSVHGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1CC2CC2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



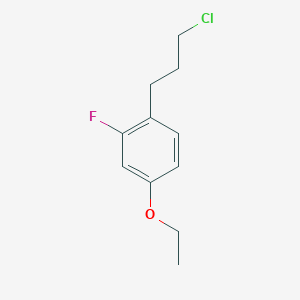
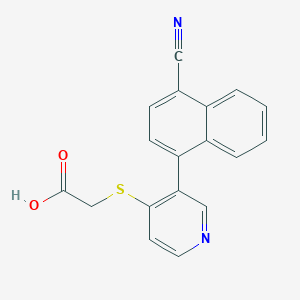


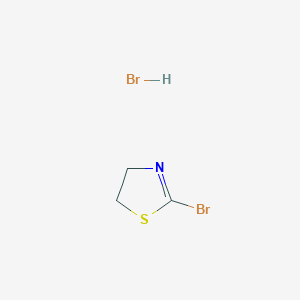
![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

